molecular formula C19H19N3O3 B5865265 5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5865265
M. Wt: 337.4 g/mol
InChI Key: NWAYTNUYCCYKRC-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound belongs to a class of chemicals that combine pyrrole and pyrimidine units, which are significant in pharmaceutical and synthetic organic chemistry. These compounds are often synthesized through multicomponent reactions, showcasing a high degree of atom economy and efficiency, and are known for their diverse applications in medicinal chemistry due to their unique structural features.

Synthesis Analysis

The synthesis typically involves the condensation of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and related compounds, employing a tandem Knoevenagel–Michael protocol. This process is noted for its simplicity and efficiency, leading to the formation of the target compound with potential biological activities. The reaction conditions are optimized for maximum yield and product purity (Ryzhkova et al., 2023).

properties

IUPAC Name

(5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-11-5-7-15(8-6-11)22-12(2)9-14(13(22)3)10-16-17(23)20-19(25)21(4)18(16)24/h5-10H,1-4H3,(H,20,23,25)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAYTNUYCCYKRC-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C)/C=C\3/C(=O)NC(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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